molecular formula C7H5ClN4S B189985 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine CAS No. 176637-10-8

8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Cat. No. B189985
CAS RN: 176637-10-8
M. Wt: 212.66 g/mol
InChI Key: YBAUXEUJXJTKCH-UHFFFAOYSA-N
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Description

8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a synthetic pyrimidine derivative that has found applications in various fields of scientific research. It is a heterocyclic compound composed of five carbon atoms, two nitrogen atoms, and one chlorine atom, and is classified as a “chloropyrimidine”. 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a versatile compound that has found use in a variety of applications, including drug discovery, biochemical and physiological research, and agricultural research.

Scientific Research Applications

  • Synthesis and Fluorescence Characteristics :

    • Derivatives of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, a related heterocyclic system, show strong fluorescence intensity in some cases, indicating potential applications in materials science and sensor technology (Ebrahimpour et al., 2017).
  • Antitumor and Antiviral Activity :

    • Certain pyrimido[5,4-d]pyrimidine derivatives demonstrate antitumor and antiviral properties, suggesting their potential in pharmaceutical research (Sanghvi et al., 1989).
  • Chemotherapeutic Potential :

    • Analogues of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dithiones may have biological interest, hinting at possible chemotherapeutic applications (Snieckus & Guimarães, 2014).
  • Antimicrobial Activity :

    • Certain derivatives of pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine, including 4-Chloro-2-methylthio derivatives, exhibit antibacterial and antifungal activities (El-Gazzar et al., 2008).
  • Structural Mimicry in Drug Design :

    • Pyrimido[5,4-d]pyrimidine derivatives showing structural similarity to adenosine, suggesting applications in the development of nucleoside analogues for antitumor therapy (Ghose et al., 1989).
  • Synthetic Chemistry and Drug Development :

    • Pyrimido[5,4-d]pyrimidine chemistry is widely applied in synthetic organic and medicinal chemistry for constructing biologically active compounds (Monier et al., 2019).
  • Potential in Kinase Inhibitor Development :

    • Fused pyrimidine cores, including pyrido[3,4-d]pyrimidine derivatives, are important in the context of kinase inhibitor programs, indicating their potential in cancer therapy (Innocenti et al., 2015).

properties

IUPAC Name

4-chloro-6-methylsulfanylpyrimido[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S/c1-13-7-9-2-4-5(12-7)6(8)11-3-10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAUXEUJXJTKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571101
Record name 8-Chloro-2-(methylsulfanyl)pyrimido[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

CAS RN

176637-10-8
Record name 8-Chloro-2-(methylsulfanyl)pyrimido[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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